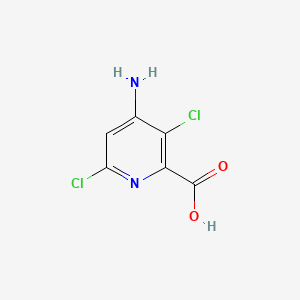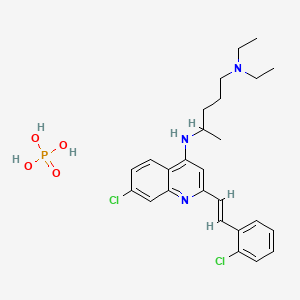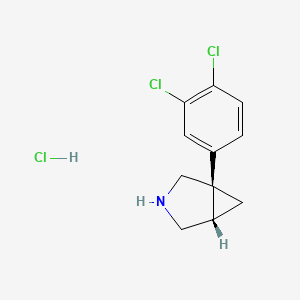
BMS-2
科学研究应用
BMS-2 在科学研究中具有广泛的应用,包括:
化学: 用作研究酪氨酸激酶抑制及其对各种化学反应的影响的模型化合物。
生物学: 用于细胞研究,以了解酪氨酸激酶在细胞信号传导和生长中的作用。
医学: 研究其在治疗癌症等疾病中的潜在治疗作用,其中酪氨酸激酶起着至关重要的作用。
工业: 用于开发针对酪氨酸激酶的新药和治疗剂.
作用机制
BMS-2 通过抑制酪氨酸激酶(特别是 Met、Flt-3 和 VEGFR2)的活性来发挥作用。这些激酶参与调节细胞生长、分化和血管生成的各种信号通路。 通过抑制这些激酶,this compound 会破坏这些通路,导致细胞增殖和血管生成减少 .
生化分析
Biochemical Properties
BMS-2 interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of this compound to these receptors, thereby inhibiting their activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the MET kinase. Upon binding, it inhibits the kinase’s activity, thereby affecting downstream signaling pathways such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .
Temporal Effects in Laboratory Settings
Based on its potent inhibitory activity against FGFR1, 2, and 3 , it can be inferred that this compound may have long-term effects on cellular function.
准备方法
合成路线和反应条件
BMS-2 的合成涉及多个步骤,从制备核心吡啶甲酰胺结构开始。关键步骤包括:
吡啶环的形成: 这通常通过涉及适当前体的环化反应来实现。
氟苯基的引入: 此步骤涉及取代反应,其中氟苯基被引入吡啶环。
吡咯并[2,3-B]吡啶-4-基氧基的连接: 这是通过醚化反应完成的,其中吡咯并[2,3-B]吡啶-4-基氧基连接到苯环.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件的优化: 温度、压力和溶剂选择等参数经过优化,以最大限度地提高产率和纯度。
连续流动反应器的使用: 这些反应器可以更好地控制反应条件,并能处理更大体积的反应物。
提纯过程: 采用结晶、色谱和重结晶等技术来提纯最终产品.
化学反应分析
反应类型
BMS-2 经历各种化学反应,包括:
氧化: this compound 可以被氧化形成相应的氧化物。
还原: 还原反应可以将 this compound 转化为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应.
主要产品
相似化合物的比较
类似化合物
莫沙尼布: 另一种酪氨酸激酶抑制剂,靶向 VEGFR、PDGFR 和 Kit。
舒尼替尼: 抑制多种酪氨酸激酶,包括 VEGFR、PDGFR 和 Kit。
索拉非尼: 靶向 RAF 激酶、VEGFR 和 PDGFR.
独特性
BMS-2 在特异性抑制 Met、Flt-3 和 VEGFR2 方面独树一帜,使其成为专注于这些特定激酶研究的宝贵工具。 其高效力和选择性使其区别于其他酪氨酸激酶抑制剂 .
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610618 | |
| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888719-03-7 | |
| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?
A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []
Q2: What is the significance of BMS-1 in studying stromal cells?
A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []
Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?
A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []
Q4: What is the significance of particle bombardment as a gene transfer technique?
A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []
Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?
A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []
Q6: What cell lines have been successfully transformed using particle bombardment?
A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (this compound), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []
Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?
A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []
Q8: What is the role of this compound cells in studying MMP induction by activated T cells?
A8: this compound, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []
Q9: What is the effect of IFN-gamma on MMP induction by gp39?
A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















